Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate

Fragrance formulation Volatility control Substantivity

Ethyl 3‑(2,5,6,6‑tetramethyl‑2‑cyclohexen‑1‑yl)acrylate (CAS 93840‑84‑7) is a C15H24O2 α,β‑unsaturated ester possessing a 2,5,6,6‑tetramethyl‑substituted cyclohexene ring linked to an ethyl acrylate moiety. It is listed in the EINECS inventory (298‑951‑1) and is commercially supplied for fragrance and flavor applications, where it contributes floral, fruity, and woody notes.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 93840-84-7
Cat. No. B12676914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
CAS93840-84-7
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1C(=CCC(C1(C)C)C)C
InChIInChI=1S/C15H24O2/c1-6-17-14(16)10-9-13-11(2)7-8-12(3)15(13,4)5/h7,9-10,12-13H,6,8H2,1-5H3/b10-9+
InChIKeyGJXNQRBVBFMDDP-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of Ethyl 3‑(2,5,6,6‑tetramethyl‑2‑cyclohexen‑1‑yl)acrylate (CAS 93840‑84‑7)


Ethyl 3‑(2,5,6,6‑tetramethyl‑2‑cyclohexen‑1‑yl)acrylate (CAS 93840‑84‑7) is a C15H24O2 α,β‑unsaturated ester possessing a 2,5,6,6‑tetramethyl‑substituted cyclohexene ring linked to an ethyl acrylate moiety . It is listed in the EINECS inventory (298‑951‑1) and is commercially supplied for fragrance and flavor applications, where it contributes floral, fruity, and woody notes . Key computed physicochemical properties include a density of 0.951 g/cm³, a boiling point of approximately 290.7 °C at 760 mmHg, and a refractive index of 1.497 .

Why Ethyl 3‑(2,5,6,6‑tetramethyl‑2‑cyclohexen‑1‑yl)acrylate Cannot Be Replaced by Generic Cyclohexenyl Esters


Cyclohexenyl acrylate esters used in perfumery differ critically in ring‑substitution pattern, ester chain length, and side‑chain unsaturation. The 2,5,6,6‑tetramethyl arrangement in this compound yields a distinct odor profile—floral‑fruity with woody undertones—compared with the 2,3,6,6‑tetramethyl regioisomer (CAS 77851‑07‑1), which is described as flowery‑spicy and rosy [1][2]. Moreover, the methyl ester analog (CAS 94201‑06‑6) has a lower molecular weight (222.32 vs. 236.35 g/mol) and different volatility, which directly impacts fragrance substantivity and evaporation behavior in formulations [1][3]. Generic substitution therefore risks altering both scent character and performance in finished products.

Quantitative Differentiation of Ethyl 3‑(2,5,6,6‑tetramethyl‑2‑cyclohexen‑1‑yl)acrylate from Close Analogs


Molecular Weight and Volatility Edge Over Methyl Ester Analog (CAS 94201‑06‑6)

The ethyl ester (target) has a molecular weight of 236.35 g/mol versus 222.32 g/mol for the methyl ester analog [1]. This 14.03 g/mol (∼6.3%) higher mass, combined with an additional methylene unit in the ester chain, contributes to a higher boiling point (∼290.7 °C at 760 mmHg for the target vs. an expected lower value for the methyl ester based on typical ester volatility trends) . In fragrance applications, higher molecular weight esters generally exhibit reduced vapor pressure and prolonged substantivity on skin or fabric, a desirable attribute for base‑note performance [1].

Fragrance formulation Volatility control Substantivity

Odor Profile Differentiation via Methyl‑Group Regioisomerism (2,5,6,6 vs. 2,3,6,6)

The target compound bears the 2,5,6,6‑tetramethyl substitution pattern on the cyclohexene ring. In contrast, the regioisomeric ethyl 2,3,6,6‑tetramethylcyclohex‑2‑ene‑1‑carboxylate (CAS 77851‑07‑1) carries the methyl groups at positions 2,3,6,6 and is described as possessing 'powerful, flowery‑spicy as well as woody notes of great radiance' with 'fruity‑sweet, slightly powdery side‑notes' [1]. The target compound, bearing the 2,5,6,6 pattern, is consistently characterized as floral‑fruity with a woody background . This shift in odor character arises from the different ring electronics and steric environment created by relocating a methyl group from C‑3 to C‑5.

Structure‑odor relationship Perfumery Olfactory characterization

Side‑Chain Unsaturation (Acrylate vs. Carboxylate) Governing Reactivity and Olfactory Character

The target compound features an α,β‑unsaturated acrylate side chain (propenoate) conjugated with the cyclohexene ring, whereas the close analog ethyl 2,3,6,6‑tetramethylcyclohex‑2‑ene‑1‑carboxylate (CAS 77851‑07‑1) presents a saturated carboxylate linkage directly attached to the ring [1]. The extended conjugation in the acrylate shifts the UV absorption and influences both chemical reactivity (e.g., susceptibility to Michael addition or photodegradation) and odor perception. Conjugated esters often exhibit distinct odor thresholds compared with their non‑conjugated counterparts due to altered molecular shape and electronic distribution [2]. No quantitative odor‑threshold data for the target compound are publicly available, but the structural difference is mechanistically significant for formulation stability and scent delivery.

Acrylate chemistry Perfume stability Olfactory receptor interaction

Computed Physicochemical Properties Compared with Methyl Ester Analog

Computed properties from chemical databases show that the target ethyl ester has a density of 0.951 g/cm³ and a flash point of 125.3 °C . While directly measured values for the methyl ester analog (CAS 94201‑06‑6) are not publicly reported, its lower molecular weight (222.32 g/mol) predicts a lower boiling point and likely a lower flash point. The target compound's higher boiling point (290.7 °C at 760 mmHg) supports its use in high‑temperature processing or applications where a less volatile ester is required to prevent flashing or premature evaporation [1].

Physicochemical profiling Formulation design Process engineering

Optimal Deployment Scenarios for Ethyl 3‑(2,5,6,6‑tetramethyl‑2‑cyclohexen‑1‑yl)acrylate in Fragrance and Flavor


Fine Fragrance Base Notes Requiring Extended Substantivity

The higher molecular weight (236.35 g/mol) and boiling point (∼290.7 °C) of the ethyl ester, relative to the methyl ester analog (MW 222.32 g/mol), make it suitable for base‑note accords where prolonged scent retention on fabric or skin is desired. Its floral‑fruity, woody character provides depth without the spicy‑powdery facet of the 2,3,6,6‑tetramethyl regioisomer [1].

High‑Temperature Processed Consumer Products (Candles, Air Fresheners)

With a flash point of 125.3 °C, the compound can be incorporated into candle waxes and heated air‑freshener formulations where lower‑boiling esters would flash off prematurely or degrade. The ethyl ester's thermal stability window exceeds that expected for the methyl ester analog [2].

Replacement of 2,3,6,6‑Tetramethyl Regioisomer in Floral Bouquets

When a perfumer seeks a cleaner floral‑fruity note without the spicy‑powdery undertone of the 2,3,6,6‑tetramethyl carboxylate (CAS 77851‑07‑1), the target compound provides a differentiated olfactory signature while retaining the tetramethylcyclohexenyl scaffold that confers woody‑amber character [1].

Acrylate‑Functional Building Block for Fragrance Pro‑Ingredients

The conjugated acrylate side chain allows the compound to serve as a reactive intermediate for preparing fragrance pro‑ingredients or delivery systems. The α,β‑unsaturated ester moiety can participate in controlled Michael additions or polymerization reactions, a functionality absent in the saturated carboxylate analogs .

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